Bienvenue dans la boutique en ligne BenchChem!

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Medicinal chemistry ADME prediction Structure-activity relationship

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-11-2, MW 384.9 g/mol, C16H17ClN2O3S2) is a heterocyclic benzothiazole imine derivative formulated as its 4-methylbenzenesulfonate (tosylate) salt. The compound belongs to the thiazol-2(3H)-imine subclass, a scaffold associated with diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Formula C16H17ClN2O3S2
Molecular Weight 384.9 g/mol
CAS No. 2034157-11-2
Cat. No. B1406698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS2034157-11-2
Molecular FormulaC16H17ClN2O3S2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Cl)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C9H9ClN2S.C7H8O3S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11H,2H2,1H3;2-5H,1H3,(H,8,9,10)
InChIKeyDDFVROVHTHHGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate (CAS 2034157-11-2): A Structurally Differentiated Benzothiazole Imine Tosylate Building Block


6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-11-2, MW 384.9 g/mol, C16H17ClN2O3S2) is a heterocyclic benzothiazole imine derivative formulated as its 4-methylbenzenesulfonate (tosylate) salt [1]. The compound belongs to the thiazol-2(3H)-imine subclass, a scaffold associated with diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties [2]. It features a 6-chloro substituent on the benzothiazole ring and an N3-ethyl group, distinguishing it from related N3-methyl, N3-propyl, and N3-alkoxyethyl analogs commonly catalogued as heterocyclic building blocks [3].

Why Generic Substitution of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate Fails: Structural Determinants That Preclude Simple Analog Interchange


Within the benzothiazol-2(3H)-imine tosylate series, the combination of a 6-chloro electron-withdrawing substituent and an N3-ethyl lipophilic group creates a pharmacophoric profile distinct from its N3-methyl, N3-propyl, 6-bromo, or 6-fluoro counterparts. The tosylate counterion further modulates aqueous solubility and solid-state stability relative to hydrochloride or hydrobromide salt forms [1]. The class-level evidence demonstrates that benzothiazole tosylated salts can achieve nanomolar potency as human topoisomerase IIα inhibitors when appropriately substituted [2]. Computational descriptors reveal quantifiable differences in logP, topological polar surface area (TPSA), and hydrogen-bonding capacity between this compound and its closest catalogued analogs, meaning that even subtle substituent changes alter predicted ADME properties and target engagement potential [3].

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate: Quantitative Differential Evidence for Scientific Procurement


N3-Ethyl vs. N3-Methyl Substituent Differentiation: Lipophilicity and Rotatable Bond Advantage

The target compound's N3-ethyl group provides a quantifiable lipophilicity and conformational advantage over the N3-methyl analog (CAS 58199-49-8). The ethyl substituent adds one additional methylene unit, increasing rotatable bond count from 0 to 2 and contributing approximately +0.5 to +0.8 logP units based on the Hansch π-value for a methylene insertion [1]. This enhanced lipophilicity is predicted to improve membrane permeability while the additional rotatable bond permits conformational sampling that may be critical for adapting to hydrophobic enzyme binding pockets. The 6-chloro-3-methyl analog (XLogP3-AA = 2.6, rotatable bonds = 0) serves as the direct comparator [2].

Medicinal chemistry ADME prediction Structure-activity relationship

Tosylate Counterion Advantage: Hydrogen-Bond Donor Count Elevation Versus Hydrochloride Salts

The tosylate salt form of the target compound (CAS 2034157-11-2) possesses 2 hydrogen-bond donors (HBD) compared to only 1 HBD in the free base 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine (C9H9ClN2S) or its hydrochloride salt analog [1]. The 4-methylbenzenesulfonate counterion introduces an additional strong hydrogen-bond donor (sulfonic acid -OH), which computational evidence suggests enhances aqueous solubility through improved solvent interactions. In the benzothiazole tosylate series, Kaplan-Ozen et al. (2013) demonstrated that the tosylated salt form BM3 achieved the most potent topoisomerase IIα inhibition (IC50 = 39 nM) among 12 tested derivatives, outperforming non-tosylated analogs in the same series [2].

Salt selection Crystal engineering Solubility enhancement

6-Chloro Substituent Electronic Differentiation: Contrast with 6-Bromo, 6-Fluoro, and Unsubstituted Benzothiazole Imine Analogs

The 6-chloro substituent provides a distinct electronic profile versus 6-bromo (CAS 2034155-44-5), 6-fluoro (CAS 2034153-20-1), and 6-unsubstituted analogs. Chlorine's Hammett σp value (0.23) differs from bromine (0.23; comparable electronics but larger van der Waals radius), fluorine (σp 0.06; weaker electron withdrawal but strong electronegativity), and hydrogen (σp 0.00). The chloro substituent also provides halogen-bonding donor capacity intermediate between bromo and fluoro [1]. Computed exact mass of the target compound (384.037 Da) differs from the 6-bromo analog (approximately 428 Da for C16H17BrN2O3S2) by ~44 Da, and from the 6-fluoro analog (398.077 Da for C17H19FN2O4S2) by ~14 Da [2].

Halogen bonding Electron-withdrawing effects Medicinal chemistry

Benzothiazole Tosylate Class-Level Topoisomerase IIα Inhibitory Potential: BM3 Benchmark

The closest class-level pharmacological benchmark for benzothiazole tosylate salts is compound BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate), which demonstrated the lowest IC50 of 39 nM against human topoisomerase IIα among 12 benzothiazole derivatives tested [1]. BM3 was characterized as a DNA minor groove-binding agent and a catalytic topoisomerase IIα inhibitor, not a topoisomerase poison or DNA intercalator [1]. The target compound shares the critical benzothiazole imine tosylate salt scaffold with BM3 but differs in substitution pattern (6-chloro + N3-ethyl vs. 3-amino + 2-(2-bromobenzyl)), suggesting its potential as a topoisomerase IIα-targeting scaffold with tunable selectivity [2].

Anticancer Topoisomerase inhibition DNA minor groove binding

Purity and Quality Assurance Differentiation: Supplier-Specified Batch Analysis (98% vs. 95% Grade)

The target compound is available from multiple reputable suppliers with distinct purity grades and quality documentation. Bidepharm offers the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications, with recommended storage at 20°C for 2 years . AKSci offers a 95% purity grade . This multi-supplier landscape enables procurement scientists to select grades based on experimental rigor requirements.

Quality control Reproducibility Procurement specification

Molecular Weight and Heavy Atom Count Differentiation for Mass Spectrometry-Based Assay Design

The target compound's molecular weight (384.9 g/mol) and heavy atom count (24) are intermediate between the lighter 6-chloro-3-methyl free base (198.67 g/mol, 13 heavy atoms) and heavier 6-bromo tosylate analogs (~428 g/mol) [1][2]. This positions the target compound in an optimal mass range for LC-MS/MS bioanalytical method development, where masses between 300-500 Da typically provide favorable ionization efficiency and chromatographic resolution. The chlorine isotopic signature (3:1 ³⁵Cl:³⁷Cl ratio) provides a distinctive MS fingerprint for confirmatory analysis not available with fluorine or unsubstituted analogs [3].

Mass spectrometry Bioanalytical method development Metabolite identification

Optimal Research and Industrial Application Scenarios for 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate


Topoisomerase IIα-Targeted Anticancer Lead Optimization Using Benzothiazole Tosylate Scaffold Diversification

The target compound serves as a structural diversification point for benzothiazole tosylate-based topoisomerase IIα inhibitor programs. With the class benchmark BM3 demonstrating IC50 = 39 nM against human topoisomerase IIα as a DNA minor groove-binding catalytic inhibitor [1], the 6-chloro-N3-ethyl substitution pattern provides an underexplored vector for probing steric and electronic requirements of the topoisomerase IIα ATP-binding or DNA-binding domains. The compound's N3-ethyl group (vs. BM3's N3-amino substitution) and 6-chloro (vs. BM3's unsubstituted benzothiazole core) offer orthogonal SAR exploration opportunities.

ADME Property Optimization Through Computationally Guided N3-Alkyl Chain Variation

The target compound's computed physicochemical profile (estimated XLogP3 ≈ 3.1-3.4, TPSA = 115 Ų, HBD = 2, HBA = 5) positions it within favorable drug-like property space for lead optimization [1]. Procurement of the N3-ethyl variant alongside N3-methyl (XLogP3 = 2.6, TPSA = 28.3 Ų) and N3-propyl analogs enables systematic exploration of alkyl chain length effects on permeability, metabolic stability, and off-target selectivity. The tosylate salt form further provides a solubility advantage over free-base analogs for in vitro assay preparation [2].

Halogen-Bonding-Directed Medicinal Chemistry: 6-Chloro as a Tunable Halogen-Bond Donor

The 6-chloro substituent (σp = 0.23, vdW radius = 1.75 Å) offers halogen-bonding donor capacity that is mechanistically distinct from 6-fluoro (weaker σp = 0.06, smaller vdW radius = 1.47 Å) and 6-bromo (equivalent σp but larger vdW radius = 1.85 Å) analogs [1]. This positions the target compound for structure-based design campaigns targeting protein binding sites with halogen-bond-accepting backbone carbonyls or side-chain carboxylates, where chlorine's intermediate size and polarizability may optimize binding affinity relative to other halogens.

High-Purity Heterocyclic Building Block for Parallel Synthesis and Fragment-Based Drug Discovery Libraries

With supplier-guaranteed purity of 98% (Bidepharm, MolCore) and comprehensive batch-specific QC documentation (NMR, HPLC, GC) [1][2], the target compound is qualified for inclusion in fragment-based screening libraries and parallel synthesis campaigns. The benzothiazole imine core is amenable to further derivatization at the imine nitrogen, the aromatic ring positions, or via counterion exchange, providing versatile synthetic handles for library generation. The 24-month storage stability at 20°C [2] ensures compound integrity across extended screening timelines.

Quote Request

Request a Quote for 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.